Cas no 657414-79-4 (1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-)

1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)- structure
657414-79-4 structure
상품 이름:1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
CAS 번호:657414-79-4
MF:C8H15N2O3S
메가와트:221.29718
CID:397346
PubChem ID:71375387

1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)- 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
    • 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
    • 657414-79-4
    • DTXSID10798123
    • 1-Methyl-3-(4-sulfobutyl)-2,3-dihydro-1H-imidazol-1-ium
    • 인치: InChI=1S/C8H16N2O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13/h5-6H,2-4,7-8H2,1H3,(H,11,12,13)/p+1
    • InChIKey: BTKCBKDZJUTDPB-UHFFFAOYSA-O
    • 미소: C[NH+]1CN(C=C1)CCCCS(=O)(=O)O

계산된 속성

  • 정밀분자량: 221.09611
  • 동위원소 질량: 221.09598858g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 294
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 70.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): -2.1

실험적 성질

  • PSA: 62.05

1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)- 합성 방법

합성회로 1

반응 조건
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C
참조
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Song, Dayong; et al, Synthetic Communications, 2018, 48(6), 692-698

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  12 h, 60 °C
참조
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
Anjos, Nicolas S.; et al, European Journal of Organic Chemistry, 2022, 2022(40),

합성회로 3

반응 조건
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ;  2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ;  2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  rt; 24 h, 80 °C
참조
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Rinkam, Suttida; et al, Synlett, 2022, 33(14), 1383-1390

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
참조
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
Turgis, Raphael; et al, ChemSusChem, 2010, 3(12), 1403-1408

합성회로 6

반응 조건
1.1 Solvents: Toluene ;  24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  24 h, 70 °C
참조
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Rostamizadeh, Shahnaz; et al, Chemistry of Heterocyclic Compounds (New York, 2015, 51(6), 526-530

합성회로 7

반응 조건
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
참조
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Yang, Qiwei; et al, Catalysis Communications, 2008, 9(6), 1307-1311

합성회로 8

반응 조건
1.1 Solvents: Toluene ;  10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  0 - 2 °C; 40 °C
참조
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Thanh, Nguyen Dinh; et al, Current Organic Synthesis, 2016, 13(5), 767-774

합성회로 9

반응 조건
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
참조
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

합성회로 10

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  80 °C
2.1 Reagents: Sulfuric acid
참조
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
Wei, Chenyang; et al, RSC Advances, 2020, 10(58), 35381-35388

합성회로 11

반응 조건
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

합성회로 12

반응 조건
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ;  rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

합성회로 13

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
참조
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

합성회로 14

반응 조건
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ;  8 h, heated
참조
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Peng, Jiani; et al, Shiyou Xuebao, 2016, 32(1), 193-200

합성회로 15

반응 조건
1.1 Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
참조
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Xu, Junming; et al, Process Safety and Environmental Protection, 2010, 88(1), 28-30

합성회로 16

반응 조건
1.1 Solvents: Ethanol ;  2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
참조
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

합성회로 17

반응 조건
1.1 Reagents: Sulfuric acid ;  2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ;  2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

합성회로 18

반응 조건
1.1 Reagents: Sodium ethoxide ;  8 h
2.1 Solvents: Ethanol ;  2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
참조
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

합성회로 19

반응 조건
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

합성회로 20

반응 조건
1.1 Reagents: Sulfuric acid ;  overnight, 60 °C
참조
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Garcia-Suarez, Eduardo J.; et al, Green Chemistry, 2014, 16(1), 161-166

합성회로 21

반응 조건
1.1 Solvents: Ethanol ;  2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
참조
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

합성회로 22

반응 조건
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ;  rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

합성회로 23

반응 조건
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  6 h, 60 °C
참조
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Tao, Duan-Jian; et al, Industrial & Engineering Chemistry Research, 2012, 51(50), 16263-16269

합성회로 24

반응 조건
1.1 Reagents: Sodium ethoxide ;  8 h, heated
2.1 Solvents: Ethanol ;  2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
참조
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

합성회로 25

반응 조건
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ;  2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)- Raw materials

1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)- Preparation Products

추천 기사

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd